1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The cyclopropane ring can be introduced through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst.
- Reaction conditions: Room temperature, dichloromethane, rhodium acetate catalyst.
Formation of the Sulfonyl Chloride Group:
- The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid with thionyl chloride.
- Reaction conditions: Reflux, dichloromethane, thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride typically involves multiple steps
-
Preparation of the Triazole Ring:
- The triazole ring can be synthesized via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
- Reaction conditions: Room temperature, aqueous medium, copper sulfate, and sodium ascorbate.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
-
Substitution Reactions:
- The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
- Common reagents: Amines, alcohols, thiols.
- Major products: Sulfonamides, sulfonate esters, sulfonothioates.
-
Reduction Reactions:
- The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
- Common reagents: Lithium aluminum hydride.
- Major products: Sulfonyl hydride.
-
Oxidation Reactions:
- The triazole ring can undergo oxidation to form triazole N-oxides.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Triazole N-oxides.
Scientific Research Applications
1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride has several scientific research applications:
-
Organic Synthesis:
- It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry:
- The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
-
Material Science:
- It can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.
-
Biological Research:
- The compound can be used as a probe to study biological processes, particularly those involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited to inhibit enzymes or modify proteins, thereby affecting various biological pathways.
Comparison with Similar Compounds
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonamide
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonate
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonothioate
Comparison:
- The primary difference between these compounds lies in the functional group attached to the sulfonyl moiety. The sulfonyl chloride is more reactive compared to the sulfonamide, sulfonate, and sulfonothioate derivatives.
- The sulfonyl chloride can undergo a wider range of chemical reactions, making it more versatile in synthetic applications.
- The sulfonamide, sulfonate, and sulfonothioate derivatives may have different biological activities and stability profiles, which can be advantageous in specific applications.
This detailed article provides a comprehensive overview of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H14ClN3O2S |
---|---|
Molecular Weight |
263.75 g/mol |
IUPAC Name |
1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClN3O2S/c1-7(2)13-8(11-6-12-13)5-9(3-4-9)16(10,14)15/h6-7H,3-5H2,1-2H3 |
InChI Key |
IKVZMQXZXCCBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)CC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.